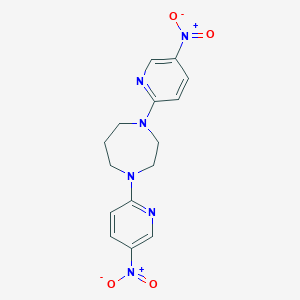
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazepanes. The compound is also known as BNP and has a molecular formula of C16H14N6O4.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is not well understood. However, it is believed that the compound interacts with various cellular receptors and enzymes, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BNP are not well understood. However, studies have shown that the compound has potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane in lab experiments is its potential as a building block for the synthesis of organic semiconductors. However, the complex synthesis process and low yield of the compound make it challenging to work with in the laboratory.
Future Directions
There are numerous future directions for research on 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane. One of the most significant areas of research is in the development of new synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action and potential applications of BNP in the treatment of various diseases. Finally, research is needed to explore the potential applications of BNP in the field of organic electronics and other areas of materials science.
In conclusion, 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex and intriguing compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex process that requires careful attention to detail. One of the most common methods of synthesizing BNP is through a reaction between 2,5-dibromopyridine and 1,4-diazepane in the presence of a palladium catalyst. The reaction is carried out under high-pressure conditions, and the yield of the compound is relatively low.
Scientific Research Applications
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of organic electronics, where BNP has been used as a building block for the synthesis of organic semiconductors.
properties
CAS RN |
131119-31-8 |
|---|---|
Product Name |
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane |
Molecular Formula |
C15H16N6O4 |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
InChI Key |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
synonyms |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



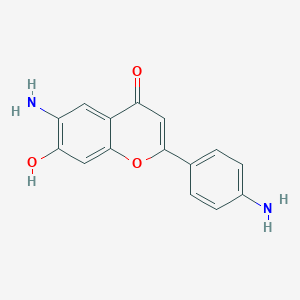
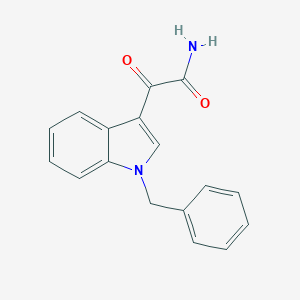
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
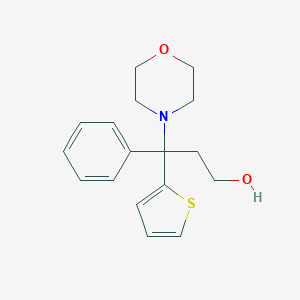
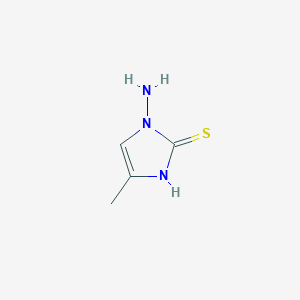
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
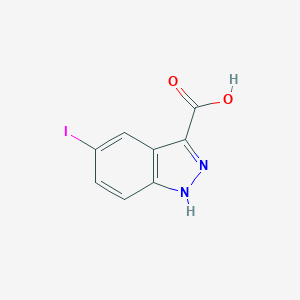
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)


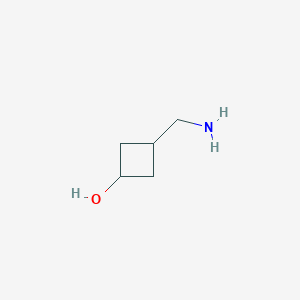

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)